![molecular formula C18H15ClN2O3S B12637344 4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound characterized by its unique structure, which includes an alkyne functional group and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
The synthesis of 4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves multiple steps, including the formation of the alkyne and pyrrolo[2,3-b]pyridine structures. One common synthetic route involves the use of 4-Pentyn-1-ol as a starting material, which undergoes various reactions such as cycloisomerization and coupling reactions to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- can be compared with other similar compounds, such as:
4-Pentyn-1-ol: A simpler alkyne alcohol used in various organic syntheses.
Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit different chemical and biological properties.
Pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pyridine structures that have diverse applications in chemistry and biology
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]pent-4-yn-1-ol |
InChI |
InChI=1S/C18H15ClN2O3S/c19-17-10-11-20-18-16(17)13-14(7-3-2-6-12-22)21(18)25(23,24)15-8-4-1-5-9-15/h1,4-5,8-11,13,22H,2,6,12H2 |
InChI Key |
DVWKNKMKWVGROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)
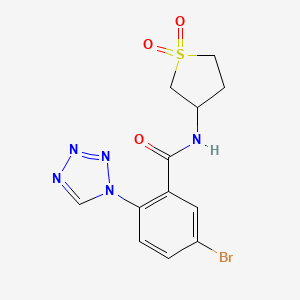
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
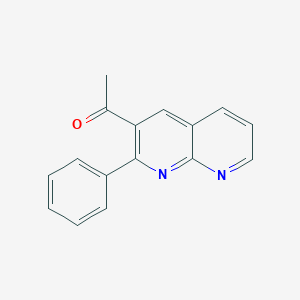
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
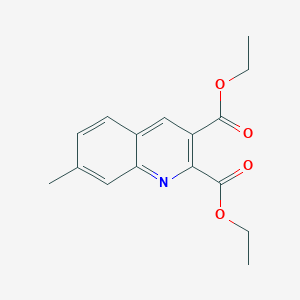

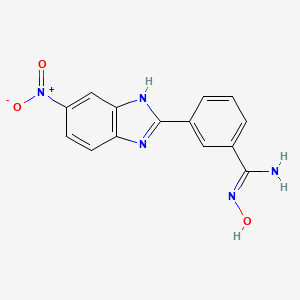
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
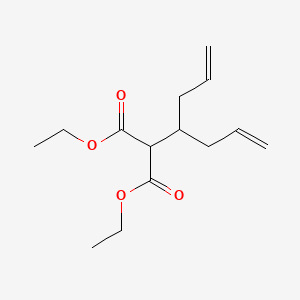
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
